1H-Indole, 3-iodo-7-methoxy-
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Overview
Description
1H-Indole, 3-iodo-7-methoxy- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The addition of iodine and methoxy groups to the indole structure can enhance its reactivity and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-indole, 3-iodo-7-methoxy- typically involves the iodination of 7-methoxyindole. One common method is the electrophilic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial production methods for indole derivatives often involve multi-step synthesis routes, starting from commercially available precursors. These methods may include steps like nitration, reduction, and cyclization to form the indole core, followed by functional group modifications to introduce the iodine and methoxy groups .
Chemical Reactions Analysis
1H-Indole, 3-iodo-7-methoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, forming 7-methoxyindole.
Substitution: The iodine group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indole, 3-iodo-7-methoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-indole, 3-iodo-7-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1H-Indole, 3-iodo-7-methoxy- can be compared with other indole derivatives, such as:
1H-Indole, 3-bromo-7-methoxy-: Similar in structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
1H-Indole, 3-chloro-7-methoxy-:
1H-Indole, 3-fluoro-7-methoxy-: The presence of a fluorine atom can enhance the compound’s stability and bioavailability.
The uniqueness of 1H-indole, 3-iodo-7-methoxy- lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H8INO |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
3-iodo-7-methoxy-1H-indole |
InChI |
InChI=1S/C9H8INO/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-5,11H,1H3 |
InChI Key |
LISNXFMZVZEIML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2I |
Origin of Product |
United States |
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